N-(3-chlorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O2/c17-11-2-1-3-12(8-11)21-13(25)9-24-6-4-10(5-7-24)14-22-23-15(26-14)16(18,19)20/h1-3,8,10H,4-7,9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVPJIWGQISTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chlorophenyl group : Enhances lipophilicity and biological activity.
- Trifluoromethyl group : Increases metabolic stability and binding affinity.
- 1,3,4-Oxadiazole moiety : Known for its diverse biological activities.
Molecular Formula : C15H17ClF3N4O
Molecular Weight : 355.77 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The oxadiazole ring has been shown to inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways that regulate apoptosis and cell cycle progression in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, although further research is needed to elucidate specific mechanisms .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cell Line Studies : this compound exhibited cytotoxic effects on various cancer cell lines with IC50 values indicating significant potency .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in vitro:
- Bactericidal Effect : Exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .
Case Studies
Several case studies have investigated the biological activity of similar oxadiazole derivatives:
- Oxadiazole Derivatives Against Cancer : A study demonstrated that compounds with oxadiazole scaffolds showed varying degrees of inhibition against cancer cell proliferation by targeting specific enzymes involved in the cell cycle .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of oxadiazole derivatives against multidrug-resistant strains of bacteria, emphasizing their potential as therapeutic agents in treating resistant infections .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazole, including N-(3-chlorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases associated with tumor growth .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro studies suggest that it can reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression. This effect is attributed to the compound's ability to cross the blood-brain barrier and interact with neuroinflammatory pathways .
Pharmacology
Anti-inflammatory Properties
this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models of inflammatory diseases, treatment with this compound resulted in reduced swelling and pain, indicating its potential as a therapeutic agent for conditions like rheumatoid arthritis .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound against various bacterial strains. The presence of the trifluoromethyl group enhances its lipophilicity, improving membrane permeability and leading to effective bacterial cell disruption. This characteristic makes it a candidate for developing new antibiotics .
Material Science
Polymer Applications
In material science, this compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation while maintaining structural integrity under stress .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against breast cancer cells. Results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapy agents .
Case Study 2: Neuroprotection in Alzheimer's Models
A recent investigation assessed the neuroprotective effects of this compound in transgenic mouse models of Alzheimer's disease. The treatment group exhibited improved cognitive function compared to controls, alongside reduced amyloid plaque formation and oxidative stress markers .
Chemical Reactions Analysis
Types of Reactions
The compound participates in reactions primarily involving its amide group , 1,3,4-oxadiazole ring , and trifluoromethyl group :
Reagents and Conditions
Key reagents and optimized conditions for its reactions include:
Major Reaction Products
Characterized products from representative reactions:
Mechanistic Insights
-
Hydrolysis : The acetamide bond undergoes nucleophilic attack by water in acidic or basic media, leading to cleavage into carboxylic acid and amine components. Steric hindrance from the piperidine ring slows the reaction rate.
-
Oxadiazole Ring Reactivity : The electron-deficient 1,3,4-oxadiazole ring is susceptible to nucleophilic attack at the C2 position. The trifluoromethyl group enhances ring stability but reduces electrophilicity compared to non-fluorinated analogs .
-
Trifluoromethyl Group : The -CF₃ group exhibits strong electron-withdrawing effects, directing substitutions to meta/para positions on adjacent aromatic systems .
Comparative Reactivity with Analogues
Compared to non-fluorinated oxadiazole derivatives:
| Property | This compound | Non-Fluorinated Analogues |
|---|---|---|
| Hydrolysis Rate | Slower due to -CF₃ stabilization | Faster |
| Electrophilic Reactivity | Reduced (electron withdrawal by -CF₃) | Higher |
| Nucleophilic Susceptibility | Moderate (C2 of oxadiazole remains reactive) | High |
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity compared to nitro (-NO₂) or methyl (-CH₃) groups in analogs .
- The piperidine-oxadiazole combination is shared with ’s compound, but the latter lacks the 3-chlorophenyl group, which may reduce steric hindrance in binding interactions .
- Chlorophenyl substituents (as in and the target compound) are associated with improved binding to hydrophobic enzyme pockets, as seen in lipoxygenase inhibitors .
Physical and Crystallographic Properties
- Solubility : The -CF₃ group increases hydrophobicity compared to unsubstituted oxadiazoles, likely reducing aqueous solubility but improving membrane permeability .
- Crystal Packing : Analogs like ’s dichlorophenyl acetamide exhibit R₂²(10) hydrogen-bonded dimers, stabilizing the crystal lattice. The target compound may adopt similar conformations .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with oxadiazole ring formation followed by coupling of the piperidine and acetamide moieties. Key steps include:
- Oxadiazole synthesis : Cyclization of hydrazides with trifluoroacetic anhydride under reflux (60–80°C) in anhydrous solvents like acetonitrile .
- Piperidine-acetamide coupling : Use of coupling agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions .
- Critical parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) to achieve yields >70% .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Prioritize signals for the trifluoromethyl-oxadiazole (δ 7.8–8.2 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for N-CH₂) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 456.1) and isotopic patterns for chlorine/fluorine .
- FTIR : Validate carbonyl (C=O at 1650–1680 cm⁻¹) and oxadiazole (C=N at 1580–1600 cm⁻¹) groups .
Q. How can researchers troubleshoot low yields during the coupling of piperidine and acetamide moieties?
- Methodological Answer :
- Solvent optimization : Switch from DCM to DMF to enhance nucleophilicity .
- Catalyst screening : Test alternatives like DMAP or TEA to improve acylation efficiency .
- Purification : Use column chromatography (silica gel, hexane/EtOAc 3:1) to isolate the product from unreacted piperidine precursors .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of the trifluoromethyl-oxadiazole moiety?
- Methodological Answer :
- Analog synthesis : Replace the trifluoromethyl group with -CF₂H, -CN, or -NO₂ to assess electronic effects on bioactivity .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or lipoxygenase) with IC₅₀ calculations .
- Computational docking : Use AutoDock Vina to model interactions between the oxadiazole ring and catalytic residues (e.g., His90 in COX-2) .
Q. What methodologies are recommended for analyzing in vitro metabolic stability and degradation pathways?
- Methodological Answer :
- Hepatic microsome assays : Incubate the compound with rat liver microsomes (37°C, pH 7.4) and monitor degradation via LC-MS/MS over 60 minutes .
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites (e.g., oxadiazole ring cleavage) .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at C4 of piperidine) .
Q. How can computational strategies predict binding affinity with target enzymes?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex (e.g., RMSD <2 Å indicates stable binding) .
- Free energy calculations : Apply MM-PBSA to estimate ΔGbinding, focusing on contributions from the trifluoromethyl group (hydrophobic interactions) .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors at oxadiazole N3) using Schrödinger’s Phase .
Q. What experimental designs are suitable for assessing pharmacokinetics and tissue distribution in vivo?
- Methodological Answer :
- Rodent studies : Administer 10 mg/kg IV/orally to Sprague-Dawley rats and collect plasma/tissue samples at 0.5, 2, 6, 12, 24 hours. Quantify via LC-MS/MS .
- Tissue homogenization : Use PBS (pH 7.4) for liver/kidney homogenates and measure compound concentration normalized to tissue weight .
- CYP inhibition assays : Test against CYP3A4 and CYP2D9 isoforms to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
